N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Description
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a synthetic small molecule featuring a phthalazine core fused with a benzimidazole moiety via an ethyl linker. The phthalazine ring is substituted with a methyl group at position 3 and an oxo group at position 4, forming a 3,4-dihydro derivative. The benzimidazole group, a bicyclic aromatic heterocycle, is linked to the phthalazine carboxamide through a two-carbon chain.
Properties
Molecular Formula |
C19H17N5O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C19H17N5O2/c1-24-19(26)13-7-3-2-6-12(13)17(23-24)18(25)20-11-10-16-21-14-8-4-5-9-15(14)22-16/h2-9H,10-11H2,1H3,(H,20,25)(H,21,22) |
InChI Key |
QMMZYUYBCPDVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Core Phthalazine Carboxamide Synthesis
The phthalazine backbone is typically constructed via cyclization reactions. A common approach involves condensing substituted phthalic anhydrides with hydrazine derivatives to form 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid intermediates. Subsequent N-methylation at the 3-position is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Example Procedure:
-
React phthalic anhydride (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol at reflux (78°C, 6 h).
-
Add methyl iodide (1.5 equiv) and K₂CO₃ (2.0 equiv) to the resulting 4-oxophthalazine-1-carboxylic acid in DMF at 50°C for 4 h.
-
Isolate the 3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid via vacuum filtration (yield: 82–88%).
Benzimidazole Ethylamine Preparation
The 2-(1H-benzimidazol-2-yl)ethylamine sidechain is synthesized from 1,2-phenylenediamine and ethylenediamine derivatives. Cyclization is facilitated by carbonylating agents such as 1,1'-carbonyldiimidazole (CDI) or triphosgene.
Optimized Protocol:
-
React 1,2-phenylenediamine (1.0 equiv) with ethylenediamine dihydrochloride (1.1 equiv) in 2-methyltetrahydrofuran (2-MeTHF) under argon.
-
Add CDI (1.05 equiv) and stir at 25°C for 48 h to form 2-(1H-benzimidazol-2-yl)ethylamine.
-
Purify via recrystallization from dichloromethane (yield: 75–80%).
Coupling Strategies for Final Assembly
Amide Bond Formation
The carboxamide linkage between the phthalazine and benzimidazole moieties is established using coupling reagents. Patent data highlight the efficacy of POCl₃-activated carboxyl groups for this step.
Representative Method:
-
Activate 3-methyl-4-oxophthalazine-1-carboxylic acid (1.0 equiv) with POCl₃ (3.0 equiv) in dry THF at 0°C for 1 h.
-
Add 2-(1H-benzimidazol-2-yl)ethylamine (1.2 equiv) and triethylamine (2.5 equiv) dropwise.
-
Stir at 25°C for 12 h, then quench with ice water.
-
Extract with ethyl acetate and purify via silica gel chromatography (yield: 68–74%).
Alternative Coupling Agents
Comparative studies indicate that using HATU or EDCI/HOBt systems in DMF improves yields to 80–85% but increases production costs.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Purification Techniques
-
Crystallization: Ethanol/water mixtures yield >95% purity for intermediates.
-
Chromatography: Gradient elution (hexane:EtOAc 7:3 → 1:1) resolves regioisomeric impurities.
Spectroscopic Characterization
Key Analytical Data
Challenges and Mitigation Strategies
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the phthalazine moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the benzimidazole and phthalazine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Alcohol derivatives of the phthalazine moiety.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide. For instance, derivatives of benzimidazole have been shown to exhibit cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Properties
The compound's structure allows it to interact with biological membranes and cellular components, leading to antimicrobial effects. Research indicates that similar benzimidazole derivatives possess activity against a range of pathogens, including bacteria and fungi . This suggests that this compound could be developed into an antimicrobial agent.
Antiparasitic Effects
Compounds with benzimidazole structures have also been explored for their antiparasitic properties. For example, they have shown efficacy against protozoan parasites, making them candidates for further development in treating diseases like malaria or leishmaniasis .
Case Study 1: Anticancer Evaluation
A study evaluated the cytotoxicity of synthesized benzimidazole derivatives on multiple cancer cell lines using MTT assays. Results indicated that specific modifications to the structure significantly enhanced anticancer activity compared to standard treatments .
Case Study 2: Antimicrobial Screening
In another investigation, a series of benzimidazole derivatives were screened for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings demonstrated notable inhibition zones for certain compounds indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The benzimidazole moiety could interact with amino acid residues through hydrogen bonding or π-π stacking interactions, while the phthalazine moiety might enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound is compared below with two analogs (Table 1) that share key structural motifs: N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide () and N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide ().
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Heterocyclic Core Variations: The target compound combines phthalazine and benzimidazole, both nitrogen-rich aromatic systems. ’s compound replaces benzimidazole with a thiadiazole ring, introducing sulfur into the structure. Thiadiazoles are known for antimicrobial and anticancer activities but may reduce aromatic stacking compared to benzimidazoles. ’s compound substitutes phthalazine with a methoxyindole group. Indole derivatives often exhibit serotonin receptor affinity, suggesting divergent biological targets compared to the phthalazine-containing analogs .
Substituent Effects: The 3-methyl group on the target compound’s phthalazine may sterically hinder interactions with flat binding pockets but could improve metabolic stability by blocking oxidation. ’s methoxyindole adds electron-donating properties, which could modulate receptor binding kinetics .
Physicochemical Properties :
- The target compound’s higher molecular weight (~360 vs. 313.34 in ) suggests reduced solubility but increased binding specificity.
- The XLogP3 of (1.3) indicates moderate lipophilicity, whereas the target compound’s benzimidazole moiety likely elevates this value, favoring blood-brain barrier penetration but risking hepatotoxicity.
Research Findings and Implications
- Synthetic Accessibility : Both the target compound and ’s analog were likely synthesized via carboxamide coupling, as implied by their shared phthalazine-carboxamide backbone. SHELX software () may have been employed for crystallographic refinement, though this is speculative.
- Biological Relevance : The benzimidazole-phthalazine combination in the target compound mirrors structural motifs in topoisomerase inhibitors (e.g., amsacrine analogs), while ’s thiadiazole-phthalazine hybrid aligns with antifolate agents.
- Knowledge Gaps: Critical data (e.g., IC₅₀ values, solubility, metabolic stability) for all three compounds are absent in the provided evidence, limiting direct pharmacological comparisons.
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 342.37 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the benzimidazole moiety exhibit activity against various bacterial and fungal strains. A study highlighted that derivatives similar to this compound showed significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Antitumor Activity
Benzimidazole derivatives are also recognized for their antitumor properties. The mechanism often involves the inhibition of tubulin polymerization, disrupting mitotic spindle formation in cancer cells. A case study demonstrated that certain benzimidazole derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. Studies show that compounds with similar structures can scavenge free radicals effectively, indicating their role in mitigating oxidative stress . The IC50 values for antioxidant activity were reported in the range of 140–500 µg/ml for related benzimidazole compounds .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit key enzymes involved in cellular metabolism and proliferation.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, leading to disruption of replication and transcription processes.
- Modulation of Cell Signaling Pathways : Benzimidazole derivatives may influence various signaling pathways involved in cell survival and apoptosis .
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects on Cancer Cells
A specific study investigated the cytotoxic effects of a related benzimidazole derivative on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an LC50 value significantly lower than that of standard chemotherapeutic agents like vincristine sulfate . This suggests potential for further development into therapeutic agents.
Q & A
Q. What synthetic routes are commonly employed for synthesizing this compound?
A widely used method involves refluxing precursors under controlled conditions. For example, a related benzimidazole derivative was synthesized by reacting N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide with 3-nitroaniline at 100°C for 4 hours under reflux, followed by recrystallization with methanol . Similar protocols can be adapted by optimizing solvent systems (e.g., ethanol or methanol) and reaction times for improved yields.
Q. Which spectroscopic techniques are critical for structural validation?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential. For instance, in analogous compounds, NMR confirmed substituent integration (e.g., aromatic protons at δ 7.2–8.1 ppm) and IR identified carbonyl stretches (~1650–1750 cm⁻¹) . High-resolution mass spectrometry (HRMS) further validates molecular weight.
Q. What safety precautions are necessary during handling?
The compound’s benzimidazole and phthalazine moieties may pose reactivity risks. Safety protocols include using fume hoods, gloves, and eye protection. While specific toxicity data for this compound are limited, structurally similar benzimidazole derivatives are labeled for "industry use only" and require hazard-compliant storage .
Advanced Research Questions
Q. How can researchers optimize low yields in synthetic pathways with varying substituents?
Reaction conditions significantly impact yields. For example, substituents like chloro or fluoro groups on phenyl rings may reduce yields due to steric or electronic effects. In related thiazolidinone derivatives, adjusting solvent polarity (e.g., ethanol vs. acetic acid) improved yields from 37% to 70% . Catalytic additives (e.g., DMAP) or microwave-assisted synthesis could further enhance efficiency.
Q. How to resolve spectral contradictions arising from tautomerism in benzimidazole derivatives?
Benzimidazole tautomerism (1H vs. 3H forms) can complicate NMR interpretation. To address this:
- Use variable-temperature NMR to observe dynamic equilibria.
- Employ X-ray crystallography for definitive structural confirmation, as demonstrated in studies of chromen-4-one and pyrazol-4-yl derivatives .
Q. What methodologies are suitable for studying bioactivity in structural analogs?
While direct data for this compound are limited, related benzimidazole-phthalazine hybrids show anti-inflammatory potential. Experimental designs could include:
- In vitro assays : COX-2 inhibition screening (e.g., ELISA).
- Molecular docking : Simulate interactions with inflammatory targets (e.g., NF-κB) using software like AutoDock, leveraging crystallographic data from analogs .
Q. How to design stability studies under varying pH and temperature conditions?
- Perform accelerated degradation tests (e.g., 40°C/75% RH for 6 months).
- Use HPLC to monitor degradation products, referencing protocols for similar carboxamides .
- Analyze pH-dependent stability via buffer solutions (pH 1–13) and LC-MS to identify hydrolysis byproducts.
Data Analysis and Contradiction Management
Q. How to address discrepancies in biological activity across studies?
- Compare substituent effects : Electron-withdrawing groups (e.g., -NO₂) may enhance binding affinity but reduce solubility.
- Validate assays using positive controls (e.g., indomethacin for anti-inflammatory studies) and replicate experiments across multiple cell lines .
Q. What computational tools can predict pharmacokinetic properties?
- SwissADME : Estimates logP, bioavailability, and blood-brain barrier permeability.
- Molinspiration : Predicts GPCR or kinase target engagement based on pharmacophore similarity to active analogs .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
